molecular formula C14H12O2S B6378123 2-Formyl-5-(2-methylthiophenyl)phenol CAS No. 1261953-40-5

2-Formyl-5-(2-methylthiophenyl)phenol

Cat. No.: B6378123
CAS No.: 1261953-40-5
M. Wt: 244.31 g/mol
InChI Key: KIVRURNSHMLKNW-UHFFFAOYSA-N
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Description

2-Formyl-5-(2-methylthiophenyl)phenol is a phenolic derivative featuring a formyl group at position 2 and a 2-methylthiophenyl substituent at position 5 of the benzene ring. The methylthio group (-SMe) and formyl (-CHO) moieties confer distinct electronic and steric properties, making this compound of interest in organic synthesis and materials science.

Properties

IUPAC Name

2-hydroxy-4-(2-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVRURNSHMLKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Formyl-5-(2-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-Formyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Formyl-5-(2-methylthiophenyl)phenol has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could potentially be explored for therapeutic applications, although specific uses in this field are still under investigation. Industrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The formyl group and the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-formyl-5-(2-methylthiophenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Phenolic Cores
Compound Name Substituent (Position) Key Properties/Applications Reference
2-Formyl-5-(2-methylthiophenyl)phenol 2-CHO, 5-(2-SMe-C₆H₄) Not reported in evidence; inferred high polarity due to -CHO and -SMe groups. Potential use in coordination chemistry or as a synthetic intermediate.
2-Formyl-5-(4-methylthiophenyl)phenol 2-CHO, 5-(4-SMe-C₆H₄) Purity: 97% (CAS 1261925-44-3). Para-substitution reduces steric hindrance compared to ortho isomers.
2-Hydroxy-4-(trifluoromethyl)benzaldehyde 2-OH, 4-CF₃ Electron-withdrawing CF₃ group increases acidity (pKa ~7–8). Used in pharmaceutical intermediates.
2-Formyl-5-(2-methoxyphenyl)phenol 2-CHO, 5-(2-OCH₃-C₆H₄) Methoxy group (-OCH₃) enhances electron density, altering reactivity in electrophilic substitutions.

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of phenolic -OH, enhancing solubility in polar solvents, while electron-donating groups (e.g., -SMe, -OCH₃) stabilize the phenol ring for electrophilic attacks .
Comparison with Thiophene-Based Aldehydes
Compound Name Core Structure Substituent (Position) Melting Point (°C) Applications Reference
2-Formyl-5-phenylthiophene Thiophene 5-Ph 101–102 Nonlinear optical (NLO) materials
2-Formyl-5-(4-ethoxyphenyl)thiophene Thiophene 5-(4-OEt-Ph) 106–107 NLO materials, thermal stability
2-Formyl-5-(2-methylthiophenyl)phenol Phenol 5-(2-SMe-Ph) Not reported Inferred: Catalysis or medicinal chemistry

Key Observations :

  • Core Structure Influence: Thiophene-based aldehydes exhibit lower melting points (101–119°C) compared to phenolic analogs, likely due to reduced hydrogen bonding. Thiophene derivatives are prioritized in NLO applications due to extended π-conjugation .
  • Thermal Stability : Ethoxy-substituted thiophenes (e.g., 2-formyl-5-(4-ethoxyphenyl)thiophene) demonstrate high thermal stability (>200°C), advantageous for materials science .

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